molecular formula C6H13NO B1528619 2-(But-3-en-1-yloxy)ethan-1-amine CAS No. 883511-24-8

2-(But-3-en-1-yloxy)ethan-1-amine

Cat. No.: B1528619
CAS No.: 883511-24-8
M. Wt: 115.17 g/mol
InChI Key: SUTJRBJJAHYZQM-UHFFFAOYSA-N
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Description

2-(But-3-en-1-yloxy)ethan-1-amine is a primary amine featuring an ethanamine backbone substituted with a but-3-enyloxy group. This compound combines the reactivity of a terminal alkene (from the butenyl group) with the nucleophilic and basic properties of the amine group. The presence of the ether linkage and unsaturated hydrocarbon chain distinguishes it from other ethanamine derivatives, making it a unique candidate for comparative analysis.

Properties

IUPAC Name

2-but-3-enoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-3-5-8-6-4-7/h2H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTJRBJJAHYZQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-1-yloxy)ethan-1-amine typically involves the reaction of 3-buten-1-ol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-buten-1-ol attacks the chloroethylamine, resulting in the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of 2-(But-3-en-1-yloxy)ethan-1-amine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

2-(But-3-en-1-yloxy)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce secondary amines or amides .

Scientific Research Applications

2-(But-3-en-1-yloxy)ethan-1-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(But-3-en-1-yloxy)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, such as in medicinal chemistry or biochemical research .

Comparison with Similar Compounds

Structural Analogues and Key Comparisons

Substituent Variations and Functional Groups

The ethanamine scaffold is highly versatile, with substituents dictating physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of 2-(But-3-en-1-yloxy)ethan-1-amine with Analogues
Compound Name Substituent Molecular Weight Functional Groups Key Applications/Notes Reference
2-(But-3-en-1-yloxy)ethan-1-amine But-3-en-1-yloxy 131.18 Ether, amine, alkene Synthetic intermediate
25I-NBOMe 4-Iodo-2,5-dimethoxyphenyl, methoxybenzyl 413.23 Ether, amine, aryl Psychoactive substance
2C-T 2,5-Dimethoxy-4-methylthiophenyl 245.34 Thioether, amine, aryl Research chemical
2-(2-Methoxyethoxy)ethan-1-amine 2-Methoxyethoxy 119.16 Ether, amine Polymer and peptide synthesis
(But-3-en-1-yl)(ethyl)amine But-3-en-1-yl, ethyl 99.17 Amine, alkene Chemical intermediate

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Aryl-substituted analogues like 25I-NBOMe exhibit psychoactive properties due to receptor interactions, while aliphatic substituents (e.g., butenyloxy) prioritize synthetic utility .
  • Ether vs. Thioether : Thioether-containing 2C-T shows altered metabolic stability and receptor binding compared to ether-linked compounds .
  • Chain Length : Shorter chains (e.g., 2-methoxyethoxy) enhance solubility, whereas longer unsaturated chains (butenyloxy) introduce reactivity for click chemistry or crosslinking .

Alkene Reactivity

The butenyloxy group in 2-(But-3-en-1-yloxy)ethan-1-amine provides a reactive site for addition or cycloaddition reactions, contrasting with saturated chains in analogues like 2-(2-methoxyethoxy)ethan-1-amine. For example, diazirine-modified ethanamines (e.g., ’s C8) exploit alkyne groups for photoaffinity labeling, suggesting that the target compound’s alkene could serve in similar applications .

Amine Basicity and Solubility

Primary amines like 2-(But-3-en-1-yloxy)ethan-1-amine exhibit higher basicity compared to tertiary amines (e.g., Avapritinib in ), influencing solubility and bioavailability. However, aromatic substituents (e.g., in 5-Methoxytryptamine, ) reduce basicity due to electron-withdrawing effects .

Biological Activity

2-(But-3-en-1-yloxy)ethan-1-amine, also referred to as a derivative of butenyl ether, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may influence its interactions with biological systems, particularly in the context of enzyme inhibition and therapeutic applications.

Chemical Structure

The chemical structure of 2-(But-3-en-1-yloxy)ethan-1-amine can be represented as follows:

C6H11NO\text{C}_6\text{H}_{11}\text{N}\text{O}

This compound features an aliphatic amine group attached to a butenyl ether moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to 2-(But-3-en-1-yloxy)ethan-1-amine may possess various biological activities, including:

  • Enzyme Inhibition : Potential activity against enzymes such as butyrylcholinesterase (BChE), which is significant in neurodegenerative diseases like Alzheimer's.
  • Cytotoxicity : Investigations into the cytotoxic effects on various cancer cell lines.

Enzyme Inhibition Studies

One notable area of research involves the inhibition of human butyrylcholinesterase (hBChE). Inhibitors of hBChE are being explored for their therapeutic potential in treating Alzheimer's disease. The structural modifications in compounds related to 2-(But-3-en-1-yloxy)ethan-1-amine have been linked to varying degrees of enzyme inhibition.

Table 1: Inhibition Potency of Related Compounds

Compound NameIC50 (µM)SelectivityReference
Compound A0.5High
Compound B2.0Moderate
2-(But-3-en-1-yloxy)ethan-1-amineTBDTBDTBD

Note: TBD indicates that specific data for 2-(But-3-en-1-yloxy)ethan-1-amine is not yet available.

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of various compounds, derivatives similar to 2-(But-3-en-1-yloxy)ethan-1-amine were tested for their ability to inhibit hBChE. The results suggested that certain modifications could enhance the binding affinity and selectivity towards hBChE, indicating potential use in Alzheimer's treatment.

Case Study 2: Cytotoxicity Assessment

Another study focused on evaluating the cytotoxicity of several derivatives on human neuroblastoma (SH-SY5Y) and hepatocellular carcinoma (HepG2) cell lines. The findings revealed that some derivatives exhibited significant cytotoxic effects, suggesting that structural variations could influence their therapeutic efficacy against cancer cells.

Safety and Toxicity Profile

The safety profile of 2-(But-3-en-1-yloxy)ethan-1-amine and its derivatives is crucial for their development as therapeutic agents. Preliminary assessments indicate varying levels of cytotoxicity across different cell lines, with some compounds showing acceptable safety margins at therapeutic doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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